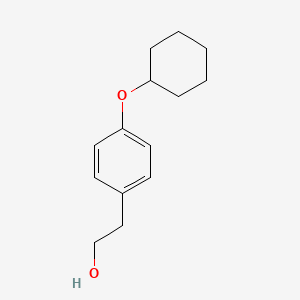
2-(4-(Cyclohexyloxy)phenyl)ethanol
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
- The compound consists of a phenyl ring (substituted with a cyclohexyloxy group) attached to an ethanol (ethyl alcohol) moiety.
- It is also known by other names, including 4-(Cyclohexyloxy)phenethyl alcohol , Tyrosol , and p-HPEA .
2-(4-(Cyclohexyloxy)phenyl)ethanol: is a chemical compound with the molecular formula . It falls under the category of phenethyl alcohols.
Preparation Methods
Synthetic Routes:
Industrial Production:
Chemical Reactions Analysis
- Major Products :
- Oxidation produces the corresponding ketone (e.g., 4-(Cyclohexyloxy)acetophenone ).
Common Reagents and Conditions:
Scientific Research Applications
- Chemistry : Used as a building block in organic synthesis.
- Biology : Investigated for potential antioxidant properties due to its phenolic structure.
- Medicine : Associated with health benefits, especially in the context of the Mediterranean diet.
- Industry : Used in cosmetics and food products.
Mechanism of Action
- The compound’s mechanism of action is multifaceted:
- Antioxidant : It scavenges free radicals, protecting cells from oxidative damage.
- Anti-inflammatory : May modulate inflammatory pathways.
- Cardioprotective : Associated with cardiovascular health.
- Neuroprotective : May have protective effects on the nervous system.
Comparison with Similar Compounds
- Similar Compounds :
- Tyrosol (also known as 4-Hydroxyphenethyl alcohol ): Structurally related and shares antioxidant properties.
- Hydroxytyrosol : Another phenolic compound found in olive oil.
- Resveratrol : Different structure but also investigated for health benefits.
Properties
Molecular Formula |
C14H20O2 |
|---|---|
Molecular Weight |
220.31 g/mol |
IUPAC Name |
2-(4-cyclohexyloxyphenyl)ethanol |
InChI |
InChI=1S/C14H20O2/c15-11-10-12-6-8-14(9-7-12)16-13-4-2-1-3-5-13/h6-9,13,15H,1-5,10-11H2 |
InChI Key |
ISCBTRGMBYAJKL-UHFFFAOYSA-N |
Canonical SMILES |
C1CCC(CC1)OC2=CC=C(C=C2)CCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



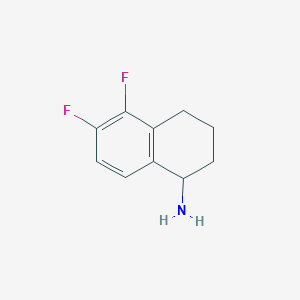
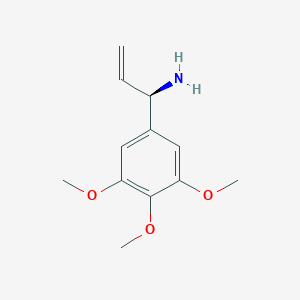
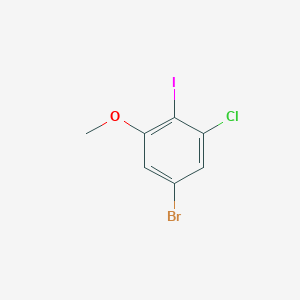
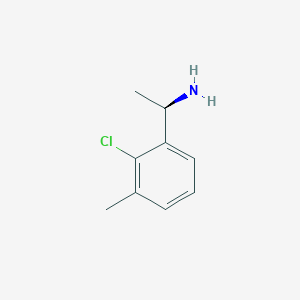
![2-methyl-1H-pyrrolo[2,3-b]pyridine-5-carbonitrile](/img/structure/B13036102.png)
![2-Bromo-5-{[(tert-butoxy)carbonyl]amino}pyridine-4-carboxylic acid](/img/structure/B13036103.png)
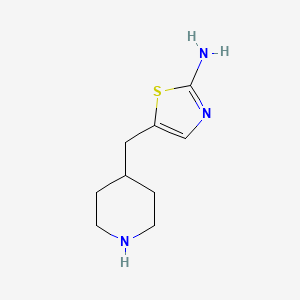

![5-chloro-1-methyl-1H-pyrrolo[3,2-b]pyridine-3-carbonitrile](/img/structure/B13036124.png)
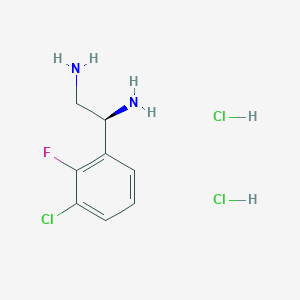
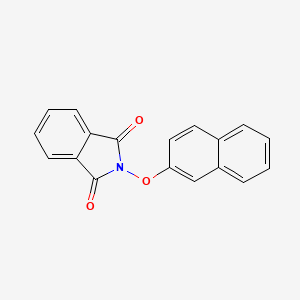
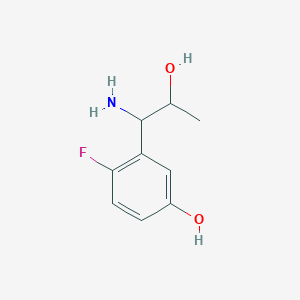
![(1R)-2,2,2-Trifluoro-1-[4-(pyrrolidin-1-YL)phenyl]ethanamine](/img/structure/B13036142.png)
